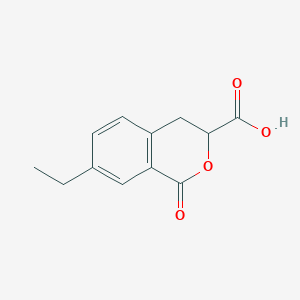

7-Ethyl-1-oxoisochromane-3-carboxylic acid

Description

Heterocyclic chemistry is a vast and vital branch of organic chemistry, focusing on cyclic compounds containing at least one atom other than carbon within their ring structure. Isochromanones, the core of 7-Ethyl-1-oxoisochromane-3-carboxylic acid, are a class of oxygen-containing heterocyclic compounds. researchgate.net These structures are of significant interest due to their prevalence in natural products and their utility as building blocks in the synthesis of more complex molecules. researchgate.net The presence of the oxygen heteroatom imparts specific chemical and physical properties to the ring system, influencing its reactivity and intermolecular interactions.

The isochroman-1-one, or dihydroisocoumarin, scaffold is a privileged structure in organic synthesis. researchgate.netnih.gov This framework is found in numerous bioactive natural products and synthetic compounds, exhibiting a wide array of biological activities. researchgate.net Consequently, the development of synthetic methodologies to access and functionalize the isochroman-1-one core is an active area of research. researchgate.netorganic-chemistry.org Its rigid, bicyclic structure provides a defined three-dimensional arrangement for appended functional groups, which is a crucial aspect in the design of molecules with specific biological targets. The synthesis of isochroman-1-one derivatives can be achieved through various strategies, highlighting its versatility as a synthetic intermediate. researchgate.net

The chemical character of this compound is significantly shaped by its two key functional groups: a carboxylic acid and a lactone.

Carboxylic acids are organic acids characterized by the presence of a carboxyl (-COOH) group. pressbooks.pub This functional group is a hydrogen-bond donor and acceptor, which significantly influences the solubility and crystal packing of molecules. pressbooks.pub In a biological context, the carboxyl group is often ionized at physiological pH, which can impact a molecule's ability to cross cell membranes and interact with biological targets. wiley-vch.de It is a common feature in pharmaceuticals, with approximately 25% of all commercialized drugs containing a carboxylic acid group. wiley-vch.de

Lactones are cyclic esters formed by the intramolecular esterification of a hydroxycarboxylic acid. britannica.comwikipedia.org The isochroman-1-one core contains a six-membered lactone ring (a δ-lactone). wikipedia.orgpearson.com This functional group is susceptible to nucleophilic attack, particularly hydrolysis, which can lead to ring-opening. wikipedia.org The stability and reactivity of the lactone ring are influenced by ring size and the presence of other functional groups. Lactones are also found in a variety of natural products and are important intermediates in organic synthesis. britannica.com

| Functional Group | Key Characteristics | Significance in Molecules |

| Carboxylic Acid | Contains a -COOH group; acts as a hydrogen-bond donor and acceptor; typically acidic. | Influences solubility, acidity, and intermolecular interactions. Common in pharmaceuticals. pressbooks.pubwiley-vch.de |

| Lactone (cyclic ester) | Contains an ester group within a ring structure. | Susceptible to nucleophilic ring-opening. Found in many natural products and serves as a synthetic intermediate. britannica.comwikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

7-ethyl-1-oxo-3,4-dihydroisochromene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-2-7-3-4-8-6-10(11(13)14)16-12(15)9(8)5-7/h3-5,10H,2,6H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AARYVTCBYSGLEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(CC(OC2=O)C(=O)O)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 7 Ethyl 1 Oxoisochromane 3 Carboxylic Acid and Analogues

Strategies for Isochromane-1-one Core Construction

The formation of the isochroman-1-one core is pivotal in the synthesis of 7-Ethyl-1-oxoisochromane-3-carboxylic acid and its analogues. Strategies primarily revolve around the formation of the ester bond within the six-membered ring, a process known as lactonization. These methods can be broadly categorized into classical intramolecular cyclizations and modern transition metal-catalyzed C–H activation/lactonization pathways.

Intramolecular Lactonization Approaches

Intramolecular lactonization involves the formation of a cyclic ester from a single molecule containing both a carboxylic acid and a hydroxyl group. This approach is fundamental to the synthesis of the isochroman-1-one scaffold.

The Fischer esterification is a classic organic reaction involving the acid-catalyzed esterification of a carboxylic acid with an alcohol. organic-chemistry.org When the carboxylic acid and alcohol functionalities are present on the same molecule, an intramolecular reaction can occur to form a cyclic ester, or lactone. masterorganicchemistry.commasterorganicchemistry.com For the synthesis of the isochroman-1-one core, a 2-(2-hydroxyethyl)benzoic acid derivative serves as the necessary precursor. nih.gov

The reaction is an equilibrium process, and to favor the formation of the lactone, the water produced during the reaction must be removed, often by azeotropic distillation or the use of dehydrating agents. organic-chemistry.org The mechanism involves several reversible steps:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. organic-chemistry.orgmasterorganicchemistry.com

Nucleophilic attack: The hydroxyl group within the same molecule acts as a nucleophile, attacking the activated carbonyl carbon. byjus.com This forms a tetrahedral intermediate. organic-chemistry.org

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. masterorganicchemistry.com

Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group. masterorganicchemistry.com

Deprotonation: The catalyst is regenerated by the deprotonation of the remaining carbonyl oxygen, yielding the final lactone product. byjus.com

This method is particularly effective for forming thermodynamically stable five- and six-membered rings, such as the δ-lactone ring of the isochroman-1-one core. masterorganicchemistry.comyoutube.com

A more modern and atom-economical approach to lactone synthesis involves the direct functionalization of otherwise inert C–H bonds, catalyzed by transition metals. acs.org In this strategy, the carboxylic acid group of the substrate acts as a native directing group, guiding the metal catalyst to a specific C–H bond (typically at the β, γ, or δ position) to form a metallacyclic intermediate, which then undergoes cyclization to form the lactone. This method avoids the pre-functionalization of the substrate to introduce a hydroxyl group. acs.org

Palladium catalysis is a powerful tool for the direct lactonization of aliphatic and aromatic carboxylic acids via C(sp³)–H activation. proquest.com These reactions can proceed through different catalytic cycles, primarily Pd(II)/Pd(IV) or Pd(II)/Pd(0), depending on the ligands and oxidants used. nih.govnsf.gov

For the formation of γ-lactones (five-membered rings) and δ-lactones (six-membered rings, like isochroman-1-ones), the carboxylic acid directs the palladium catalyst to activate a γ- or δ-C–H bond, respectively. acs.orgresearchgate.net The choice of ligand is crucial for the success of these reactions. Mono-N-protected amino acids (MPAA) and pyridone-based ligands have been shown to be highly effective. nih.govresearchgate.net

The general mechanism for a Pd(II)/Pd(IV) cycle involves: acs.org

C–H Activation: The Pd(II) catalyst, coordinated to a ligand, reacts with the carboxylic acid substrate to form a palladacycle intermediate. This C–H activation step is often the regioselectivity-determining step. researchgate.net

Oxidation: An oxidant, such as tert-butyl hydroperoxide (TBHP) or sodium percarbonate, oxidizes the Pd(II) center to a high-valent Pd(IV) species. nsf.govacs.org This oxidation is frequently the rate-limiting step of the cycle. acs.org

Reductive Elimination: The C–O bond is formed via reductive elimination from the Pd(IV) intermediate, releasing the lactone product and regenerating a Pd(II) species to continue the catalytic cycle. acs.org

Recent studies have demonstrated the direct palladium-catalyzed γ-lactonization of a wide range of aliphatic acids, including challenging non-quaternary acids, using a β-alanine-derived ligand and sodium percarbonate as the oxidant. acs.org Similarly, γ-arylated γ-lactones have been synthesized in a single step through a tandem γ-arylation and γ-lactonization of aliphatic acids using a CarboxPyridone ligand. nih.gov For δ-lactones, analogous to the isochroman-1-one core, γ-C(sp³)–H olefination followed by conjugate addition has been reported as an effective strategy. acs.org

| Catalyst System | Ligand Type | Oxidant | Lactone Type | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | Mono-N-protected amino acid (MPAA) | TBHP | β-Lactone | nih.gov |

| Pd(OAc)₂ | 2-Pyridone | O₂ | δ-Lactone (Benzolactone) | nih.gov |

| Pd(OAc)₂ | β-Alanine derivative | Sodium Percarbonate | γ-Lactone | acs.org |

| Pd(OAc)₂ | CarboxPyridone | Ag₂CO₃ | γ-Arylated γ-Lactone | nih.gov |

Platinum-based catalysts have also been employed for C–H activation and lactonization, often showing complementary reactivity to palladium systems. Early work demonstrated that platinum complexes could catalyze the selective remote oxidation of unactivated C–H bonds in aliphatic carboxylic acids to form γ-lactones. nih.gov For example, a mixture of K₂PtCl₄ and K₂PtCl₆ can promote the formation of γ-lactones from aliphatic acids. nih.govchemrxiv.org

In a reaction more analogous to isochroman-1-one synthesis, platinum-catalyzed activation of benzylic C(sp³)–H bonds in ortho-substituted benzoic acids has been used to prepare aryl lactones. acs.orgchemrxiv.org This process typically involves a platinum(II) catalyst and a strong oxidant like CuCl₂. nih.gov The mechanism is believed to proceed through the formation of a six-membered platinum complex after the initial C–H activation event at the benzylic position. acs.org

Rhodium(III) catalysts are highly effective for C–H activation and annulation reactions to construct heterocyclic systems. organic-chemistry.org For the synthesis of isochroman-1-ones, Rh(III)-catalyzed annulation of benzoic acids with various coupling partners provides a direct and efficient route. bohrium.com The reaction typically proceeds via ortho-C–H activation of the benzoic acid to form a rhodacycle intermediate, followed by insertion of the coupling partner and subsequent cyclization.

For instance, Rh(III) catalysts can promote a formal [4+2] intramolecular oxidative annulation between benzoic acid derivatives and tethered alkynes to assemble isocoumarin derivatives. nih.gov In intermolecular examples, Rh(III) catalysis has been used to achieve the cyclization of benzamides with diazo compounds to form isocoumarins. rsc.org A notable development is the Rh(III)-catalyzed C–H activation and regiospecific annulation of benzoic acids with propargyl acetates, which yields 3-alkylidene-isochromanones. bohrium.comrsc.org This demonstrates the versatility of rhodium catalysis in constructing varied isochromanone scaffolds.

| Catalyst | Coupling Partner | Product Type | Reference |

|---|---|---|---|

| [CpRhCl₂]₂ | Tethered Alkyne | Tricyclic Isocoumarin | nih.gov |

| [CpRhCl₂]₂ | Propargyl Acetate | 3-Alkylidene-isochromanone | bohrium.comrsc.org |

| [Cp*RhCl₂]₂ | Diazo Compound | Isocoumarin | rsc.org |

Alternative Cyclization Pathways (e.g., Epoxide Ring Opening with Carboxylic Acids)

The construction of the isochromanone core is a critical step in the synthesis of this compound. While several cyclization methods exist, an alternative pathway involves the intramolecular ring-opening of an epoxide by a carboxylic acid. This strategy leverages the reactivity of strained epoxide rings, which are susceptible to nucleophilic attack. rsc.org

In this approach, a suitably substituted styrene oxide bearing a carboxylic acid at the ortho position of the phenyl ring serves as the key precursor. The reaction can be catalyzed by either acid or base. Under acidic conditions, the epoxide oxygen is protonated, activating the ring towards nucleophilic attack by the neighboring carboxylic acid group. This intramolecular cyclization proceeds via a 6-endo-tet process to form the six-membered lactone ring characteristic of the isochromanone scaffold. Alternatively, base-catalyzed conditions can deprotonate the carboxylic acid, forming a carboxylate anion which then acts as the nucleophile to open the epoxide ring. This method is particularly valuable for constructing polycyclic polyether natural products where epoxide-opening cascades are a key feature. nih.gov The stereochemistry of the resulting hydroxyl group at the 4-position is dependent on the stereochemistry of the starting epoxide and the reaction mechanism (SN2-type inversion). This pathway offers a versatile route to functionalized isochromanones. nih.gov

Synthesis of the Carboxylic Acid Moiety

The introduction of the carboxylic acid group at the C-3 position of the isochromanone ring is a defining feature of the target molecule. This functional group can be installed through several reliable synthetic transformations, starting from various precursors. The choice of method often depends on the availability of starting materials and compatibility with other functional groups present in the molecule.

One of the most direct and common methods for synthesizing carboxylic acids is the oxidation of primary alcohols or aldehydes. britannica.com In the context of synthesizing this compound, this would involve the oxidation of a precursor such as 7-ethyl-3-(hydroxymethyl)isochroman-1-one or 7-ethyl-1-oxoisochromane-3-carbaldehyde.

This transformation requires strong oxidizing agents. britannica.com A variety of reagents can accomplish this, with the choice often dictated by the scale of the reaction and the sensitivity of the substrate. libretexts.orgnsf.gov For instance, heating a primary alcohol under reflux with an excess of potassium dichromate(VI) solution acidified with dilute sulfuric acid will yield the corresponding carboxylic acid. libretexts.orglibretexts.org During this reaction, the orange dichromate(VI) ion is reduced to the green chromium(III) ion. libretexts.org Milder, more modern protocols have also been developed that avoid the use of heavy metals and harsh conditions, which is particularly important in the synthesis of complex molecules. nih.govorganic-chemistry.org

Below is a table comparing common oxidizing agents used for this conversion.

| Oxidizing Agent | Typical Conditions | Notes |

| Potassium Dichromate (K₂Cr₂O₇) | Dilute H₂SO₄, heat under reflux | Strong oxidant, generates chromium waste. libretexts.orglibretexts.org |

| Potassium Permanganate (KMnO₄) | Acidic or alkaline solution, heat | Very strong oxidant, can be difficult to control. britannica.com |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone solvent, room temperature | Powerful and efficient, but uses toxic chromium. libretexts.org |

| TEMPO/NaOCl/NaClO₂ | Two-step, one-pot procedure | Mild conditions, high yields, avoids heavy metals. nih.gov |

| Periodic acid (H₅IO₆) with catalytic PCC | Acetonitrile solvent | Provides quantitative conversion of alcohols and aldehydes. organic-chemistry.org |

The hydrolysis of nitriles and amides provides another robust pathway to carboxylic acids. britannica.com This method involves converting a precursor like 7-ethyl-1-oxoisochromane-3-carbonitrile or 7-ethyl-1-oxoisochromane-3-carboxamide into the desired carboxylic acid. The hydrolysis can be performed under either acidic or basic conditions, typically requiring heat. dalalinstitute.combyjus.comlibretexts.org

Acid-Catalyzed Hydrolysis: The nitrile or amide is heated under reflux with a dilute mineral acid, such as hydrochloric acid or sulfuric acid. libretexts.orgmasterorganicchemistry.comgoogle.com The reaction proceeds through protonation of the nitrogen atom, which makes the carbon atom more electrophilic and susceptible to nucleophilic attack by water. lumenlearning.com For nitriles, an amide is formed as an intermediate. byjus.com The final product is the carboxylic acid and an ammonium salt. libretexts.org

Base-Catalyzed Hydrolysis: Alternatively, the precursor can be heated under reflux with an aqueous solution of a strong base, like sodium hydroxide. libretexts.orgmasterorganicchemistry.com This process involves the nucleophilic attack of a hydroxide ion on the nitrile or amide carbon. The initial product is the salt of the carboxylic acid (a carboxylate). byjus.comlibretexts.org To obtain the final carboxylic acid, the reaction mixture must be acidified with a strong acid after the initial hydrolysis is complete. libretexts.org While effective, the hydrolysis of amides under basic conditions can be more challenging due to the poor leaving group ability of the amide ion. pressbooks.pub

A powerful carbon-carbon bond-forming strategy for synthesizing carboxylic acids is the carboxylation of organometallic reagents, most commonly Grignard reagents. libretexts.org This method allows for the introduction of a -COOH group by adding one carbon atom to the starting material. ntu.edu.sg

The synthesis begins with a halide precursor, such as 3-bromo-7-ethylisochroman-1-one. This halide is reacted with magnesium metal in an anhydrous ether solvent (like diethyl ether or tetrahydrofuran) to form the corresponding Grignard reagent. This reagent, which features a highly nucleophilic carbon atom, is then reacted with carbon dioxide (often in its solid form, "dry ice"). youtube.com The Grignard reagent attacks the electrophilic carbon of CO₂, forming a halomagnesium carboxylate salt. libretexts.orgntu.edu.sg The final step is the addition of an aqueous acid (e.g., HCl) to protonate the carboxylate, yielding the desired carboxylic acid. youtube.com A significant limitation of this method is the high reactivity of Grignard reagents, which are incompatible with any acidic protons (like -OH or -NH groups) or other electrophilic functional groups in the substrate molecule. libretexts.orgntu.edu.sg

Introduction of the 7-Ethyl Substituent

Positioning the ethyl group at the C-7 position of the aromatic ring can be achieved at various points in the synthesis. However, introducing this group at a later stage, after the core heterocyclic structure has been assembled, is often a desirable strategy in medicinal chemistry as it allows for the rapid diversification of complex molecules from a common intermediate. nih.govethz.chresearchgate.net

Late-stage functionalization (LSF) presents a powerful approach to introduce the 7-ethyl group onto a pre-formed 1-oxoisochromane-3-carboxylic acid scaffold. This avoids carrying the substituent through a potentially lengthy synthetic sequence. Two primary strategies for such a transformation are transition-metal-catalyzed cross-coupling and direct C-H alkylation.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. acs.org To apply this method, a precursor such as 7-bromo-1-oxoisochromane-3-carboxylic acid would be required. This aryl bromide can then be coupled with an organometallic reagent containing an ethyl group.

Suzuki Coupling: This involves the reaction of the aryl bromide with ethylboronic acid or a related boronate ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃). nih.gov

Negishi Coupling: This method uses an organozinc reagent, such as diethylzinc, coupled with the aryl bromide, typically catalyzed by a palladium complex. nih.gov

Kumada Coupling: This reaction utilizes an ethyl Grignard reagent (e.g., EtMgBr) as the coupling partner.

These methods are generally high-yielding and tolerate a wide range of functional groups, making them suitable for complex molecules. nih.gov

Direct C-H Alkylation: More recent advancements have focused on the direct functionalization of C-H bonds, which is a more atom-economical approach. Radical-based methods, such as the Minisci reaction, are particularly effective for the alkylation of electron-deficient (hetero)aromatic rings. nih.govnih.gov In this type of reaction, an ethyl radical is generated from a suitable precursor (e.g., from an aldehyde via oxidative homolysis of a 1,4-dihydropyridine or from gaseous alkanes via hydrogen atom transfer). nih.govnih.gov This radical then adds to the aromatic ring of the isochromanone. While powerful, a key challenge with direct C-H functionalization is controlling the regioselectivity of the alkylation.

| Method | Precursor at C-7 | Reagent for Ethyl Group | Catalyst/Conditions | Key Advantages |

| Suzuki Coupling | -Br, -I, -OTf | Ethylboronic acid | Pd catalyst, base | High functional group tolerance, mild conditions. nih.gov |

| Negishi Coupling | -Br, -I, -OTf | Diethylzinc | Pd catalyst | Good for sensitive substrates. nih.gov |

| Minisci-type C-H Alkylation | -H | Radical precursor (e.g., from alkane) | Radical initiator (e.g., persulfate, photocatalyst) | Atom economical, avoids pre-functionalization. nih.govnih.gov |

Pre-functionalization of Aromatic Precursors

The synthesis of isochromanones substituted on the aromatic ring, such as the 7-ethyl variant, fundamentally relies on strategies that begin with appropriately pre-functionalized aromatic precursors. This approach ensures the correct placement of substituents on the benzene ring before the construction of the heterocyclic lactone system. The choice of starting material is crucial and dictates the subsequent cyclization strategy.

Commonly employed precursors for isocoumarin synthesis include substituted benzoic acids, benzamides, and other aromatic compounds that can undergo C-H activation or directed metalation. For the synthesis of this compound, a logical starting point would be a 4-ethylbenzoic acid derivative. Modern synthetic methods, such as transition-metal-catalyzed C-H activation and annulation, are particularly well-suited for this approach. For instance, rhodium(III)-catalyzed C–H activation/annulation cascades have been developed for the synthesis of isocoumarins from readily available benzoic acids and various coupling partners like α-diazo-β-keto phosphonates or iodonium ylides. beilstein-journals.orgresearchgate.netorganic-chemistry.org Applying this methodology, a 4-ethylbenzoic acid could be coupled with a suitable three-carbon synthon to construct the desired isochromanone core with the ethyl group positioned at C7.

Another established strategy involves the palladium-catalyzed cyclization of o-halobenzoic acids with 1,3-dicarbonyl compounds. organic-chemistry.org In this scenario, a 2-halo-4-ethylbenzoic acid would serve as the pre-functionalized aromatic precursor, which upon coupling and subsequent intramolecular lactonization, would yield the 7-ethylisochromanone skeleton. The functional group tolerance of these catalytic systems allows for the use of aromatic precursors bearing alkyl groups like ethyl, making them highly relevant for the synthesis of the target compound. beilstein-journals.org

The key advantage of the pre-functionalization strategy is the unambiguous control of regioselectivity on the aromatic ring, which can be challenging to achieve through late-stage functionalization of an existing isochromanone core. nih.gov

Enantioselective Synthesis of this compound (Theoretical Considerations)

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Consequently, the development of enantioselective syntheses to control the stereogenic center at the C3 position of this compound is of paramount importance. Theoretically, achieving such stereocontrol can be approached through several distinct strategies, primarily centered on introducing a chiral influence during the formation of the C3 stereocenter.

The core challenge lies in differentiating the two prochiral faces of the intermediate that undergoes cyclization or reaction to form the C3-carboxy substituted lactone. This can be achieved by:

Substrate Control: Incorporating a chiral element covalently into the substrate molecule. This chiral auxiliary can bias the reaction trajectory to favor the formation of one diastereomer over the other. numberanalytics.com After the key stereodefining step, the auxiliary is removed, yielding the enantiomerically enriched product.

Catalyst Control: Employing a chiral catalyst, such as a metal complex with a chiral ligand or a chiral organocatalyst. The catalyst creates a chiral environment around the reacting species, lowering the activation energy for the pathway leading to one enantiomer while disfavoring the other. nih.gov

For the target molecule, an intramolecular aldol-type cyclization of a keto-acid precursor is a plausible route. In this context, a chiral catalyst would need to effectively coordinate to the reacting moieties to direct the stereochemical outcome of the C-C bond formation that closes the lactone ring. rsc.orgrsc.org Alternatively, asymmetric hydrogenation or reduction of a related isocoumarin could establish the C3 stereocenter. The success of these approaches hinges on the ability of the chiral catalyst or auxiliary to create a sufficiently large energy difference between the diastereomeric transition states.

Chiral Auxiliaries and Catalytic Asymmetric Approaches

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For the synthesis of the target compound, a chiral auxiliary, such as an Evans oxazolidinone or a camphorsultam, could be attached to a precursor molecule. wikipedia.orgsigmaaldrich.com For example, an achiral 2-acylbenzoic acid precursor could be coupled with a chiral amino alcohol to form an intermediate where the auxiliary sterically shields one face of the molecule. Subsequent reduction of the ketone and lactonization would proceed under the directing influence of the auxiliary, leading to the formation of the isochromanone with high diastereoselectivity. The final step would involve the non-destructive cleavage of the auxiliary to release the enantiomerically enriched carboxylic acid. numberanalytics.comwikipedia.org Chiral auxiliaries are valued for their reliability and the often high levels of stereoselectivity they impart. numberanalytics.com

Interactive Data Table: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application(s) | Key Feature |

|---|---|---|

| Evans Oxazolidinones | Aldol reactions, Alkylations | Forms a rigid chelated transition state, providing excellent stereocontrol. |

| Camphorsultam | Michael additions, Diels-Alder | Highly crystalline derivatives aid in purification; provides strong stereochemical bias. wikipedia.org |

| (S)-(-)-1-Phenylethylamine | Resolution, Imine formation | Readily available in both enantiomeric forms. sigmaaldrich.com |

| (R)-(+)-2-Methyl-2-propanesulfinamide | Synthesis of chiral amines | Forms stable sulfinylimines that direct nucleophilic addition. sigmaaldrich.com |

Catalytic Asymmetric Approaches: Catalytic methods offer the advantage of generating large quantities of a chiral product from a small amount of a chiral catalyst. For the synthesis of chiral isochromanones, several catalytic asymmetric strategies have been developed. A notable example is the use of a dual catalytic system, combining an achiral dirhodium salt with a chiral N,N′-dioxide–metal complex (e.g., Sc(III) or Fe(III)). rsc.orgrsc.org This system facilitates a cascade O-H insertion/asymmetric aldol cyclization reaction between ketoacids and α-diazoketones to produce optically active lactones with adjacent quaternary stereocenters in excellent enantioselectivity. rsc.org

Another powerful approach involves the asymmetric hydrogenation of isocoumarins or the in-situ generated isochromenylium intermediates. researchgate.net This can be achieved using chiral transition-metal catalysts, such as a cationic ruthenium-diamine complex, to deliver chiral isochromenes which can be further transformed into isochromanones. researchgate.net

Interactive Data Table: Examples of Catalytic Asymmetric Synthesis of Isochroman(one) Analogues

| Catalytic System | Reaction Type | Substrate Scope | Achieved Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Au(I)/chiral Sc(III) | Asymmetric hetero-Diels–Alder | α-propargyl benzyl alcohols | Up to 95% ee | nih.gov |

| Rh₂(OAc)₄ / Chiral N,N′-dioxide-Sc(III) | O-H insertion/aldol cyclization | Ketoacids and α-diazoketones | 72–97% ee | rsc.orgrsc.org |

| Cu(OTf)₂ / Chiral Ru-diamine complex | Asymmetric hydrogenation | In-situ generated isochromenylium ions | Good to excellent | researchgate.net |

| Rh₂(R-PTAD)₄ | C–H insertion of donor/donor carbenes | Diazo compounds | Excellent diastereo- and enantioselectivity | nih.govrsc.orgrsc.org |

Diastereoselective Synthesis

Diastereoselective synthesis aims to control the formation of stereoisomers in a molecule that already contains at least one stereocenter. In the context of this compound, a diastereoselective strategy would involve a precursor that is already chiral. The pre-existing stereocenter then directs the formation of the new stereocenter at the C3 position.

This approach is intrinsically linked to the use of chiral auxiliaries, where the auxiliary renders the substrate chiral, and the subsequent cyclization proceeds diastereoselectively. However, diastereoselection can also be achieved if one of the reactants used to construct the ring is chiral.

Recent studies have demonstrated highly diastereoselective methods for forming substituted isochromans. For instance, rhodium-catalyzed C-H insertion reactions using donor/donor carbenes have been shown to produce isochromans as a single diastereomer. nih.govrsc.org By installing a substituent on the benzylic carbon alpha to the oxygen atom in the precursor, the subsequent C-H insertion to form the isochroman (B46142) ring proceeds with excellent diastereoselectivity, often yielding a single diastereomer. nih.govrsc.org This level of control is attributed to the influence of the existing stereocenter on the transition state of the ring-forming reaction. While these examples produce isochromans rather than isochromanones, the principle of using an existing stereocenter to direct the formation of a new one is directly applicable to the synthesis of the target compound.

Mechanistic Investigations of Reactions Involving 7 Ethyl 1 Oxoisochromane 3 Carboxylic Acid

Nucleophilic Acyl Substitution Mechanisms at the Lactone Carbonyl

The lactone ring in 7-Ethyl-1-oxoisochromane-3-carboxylic acid is a cyclic ester and is susceptible to nucleophilic acyl substitution, which results in the opening of the ring. These reactions can be catalyzed by either acid or base.

Acid-Catalyzed Reactions

Under acidic conditions, the reactivity of the lactone carbonyl group is enhanced. The mechanism for acid-catalyzed nucleophilic acyl substitution, such as hydrolysis, proceeds through several key steps. youtube.comrsc.org

The reaction begins with the protonation of the carbonyl oxygen by an acid catalyst (e.g., H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. youtube.combyjus.com The nucleophile then attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. openstax.org Following this, a proton transfer occurs from the attacking nucleophile to the oxygen atom within the lactone ring. This converts the ring oxygen into a good leaving group (an alcohol). The tetrahedral intermediate then collapses, reforming the carbonyl double bond and breaking the C-O bond of the ring, thus opening the lactone. A final deprotonation step yields the carboxylic acid product and regenerates the acid catalyst. youtube.com

Table 1: Key Steps in Acid-Catalyzed Lactone Ring-Opening

| Step | Description |

| 1. Protonation | The carbonyl oxygen is protonated by an acid catalyst, activating the carbonyl group. |

| 2. Nucleophilic Attack | A nucleophile (e.g., water) attacks the electrophilic carbonyl carbon. |

| 3. Tetrahedral Intermediate Formation | A tetrahedral intermediate is formed. |

| 4. Proton Transfer | A proton is transferred to the ring oxygen, making it a good leaving group. |

| 5. Ring Opening | The tetrahedral intermediate collapses, the carbonyl group is reformed, and the C-O bond of the ring is cleaved. |

| 6. Deprotonation | The protonated carbonyl of the product is deprotonated to yield the final product and regenerate the catalyst. |

Base-Mediated Transformations

In the presence of a base, the lactone ring can also be opened via nucleophilic acyl substitution. This reaction is typically irreversible because the final product, a carboxylate, is deprotonated and thus unreactive towards further substitution. libretexts.org

The mechanism begins with the direct attack of a strong nucleophile, such as a hydroxide ion (OH⁻), on the electrophilic carbonyl carbon of the lactone. byjus.commasterorganicchemistry.com This addition step forms a tetrahedral alkoxide intermediate. openstax.org Subsequently, the intermediate collapses, reforming the carbonyl double bond and cleaving the ester bond, which opens the ring. The leaving group is an alkoxide, which then deprotonates the newly formed carboxylic acid, resulting in a stable carboxylate salt. libretexts.org

Table 2: Mechanism of Base-Mediated Lactone Hydrolysis

| Step | Description |

| 1. Nucleophilic Attack | The hydroxide ion attacks the carbonyl carbon of the lactone. |

| 2. Tetrahedral Intermediate Formation | A tetrahedral alkoxide intermediate is formed. |

| 3. Ring Opening | The intermediate collapses, reforming the carbonyl and breaking the ester bond to open the ring. |

| 4. Deprotonation | The resulting carboxylic acid is deprotonated by the alkoxide to form a stable carboxylate. |

Carboxylic Acid Functional Group Reactivity Mechanisms

The carboxylic acid group of this compound can undergo a variety of nucleophilic acyl substitution reactions to form esters, amides, acid halides, and anhydrides.

Esterification Reaction Pathways (e.g., with Alcohols)

The most common method for converting a carboxylic acid to an ester is the Fischer esterification, which is an acid-catalyzed reaction with an alcohol. vedantu.com This is a reversible process, and the equilibrium can be shifted towards the product by using an excess of the alcohol or by removing water as it is formed. organic-chemistry.orgpsiberg.com

The Fischer esterification mechanism involves several steps. masterorganicchemistry.com First, the carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. psiberg.comflexiprep.com The alcohol, acting as a nucleophile, then attacks the protonated carbonyl carbon to form a tetrahedral intermediate. psiberg.com A proton transfer then occurs from the oxonium ion of the intermediate to one of the hydroxyl groups, converting it into a good leaving group (water). masterorganicchemistry.com The tetrahedral intermediate then collapses, eliminating a molecule of water and forming a protonated ester. flexiprep.com In the final step, a base (such as water or the alcohol) deprotonates the carbonyl group to yield the ester and regenerate the acid catalyst. masterorganicchemistry.com

Table 3: Fischer Esterification Mechanism

| Step | Description |

| 1. Protonation | The carbonyl oxygen of the carboxylic acid is protonated. |

| 2. Nucleophilic Attack | The alcohol attacks the electrophilic carbonyl carbon. |

| 3. Tetrahedral Intermediate Formation | A tetrahedral intermediate is formed. |

| 4. Proton Transfer | A proton is transferred to a hydroxyl group, forming a good leaving group (H₂O). |

| 5. Elimination of Water | The intermediate collapses, and a molecule of water is eliminated. |

| 6. Deprotonation | The protonated ester is deprotonated to give the final ester product. |

Amidation Reaction Mechanisms (e.g., with Amines)

The direct reaction of a carboxylic acid with an amine is often difficult because the basic amine deprotonates the acidic carboxylic acid to form a stable and unreactive ammonium carboxylate salt. mdpi.com To achieve amidation, this salt must typically be heated to high temperatures (often above 160°C) to drive off water and form the amide bond. mdpi.comacs.org

A more common laboratory approach is to first "activate" the carboxylic acid by converting it into a more reactive derivative, such as an acid chloride or anhydride. This activated derivative then readily reacts with an amine in a standard nucleophilic acyl substitution reaction to form the amide. libretexts.org

The mechanism for the reaction of an activated carboxylic acid (like an acid chloride) with an amine involves the nucleophilic attack of the amine on the carbonyl carbon. This is followed by the formation of a tetrahedral intermediate, which then collapses to eliminate the leaving group (e.g., chloride), and a final deprotonation step yields the amide. youtube.com Various reagents, such as boronic acids and borate esters, can also be used to catalyze the direct amidation of carboxylic acids under milder conditions. nih.govorganic-chemistry.org

Table 4: General Amidation Pathways

| Pathway | Description |

| Thermal Amidation | Direct heating of the ammonium carboxylate salt to dehydrate and form the amide. mdpi.com |

| Activation and Substitution | Conversion of the carboxylic acid to a more reactive derivative (e.g., acid chloride), followed by nucleophilic attack by an amine. libretexts.org |

| Catalytic Amidation | Use of a catalyst (e.g., boronic acid) to facilitate the direct reaction of the carboxylic acid and amine under milder conditions. organic-chemistry.org |

Formation Mechanisms of Acid Halides and Anhydrides

Carboxylic acids are commonly converted to acid chlorides by reaction with thionyl chloride (SOCl₂). masterorganicchemistry.comlibretexts.orglibretexts.org The mechanism begins with the nucleophilic attack of the carboxylic acid's hydroxyl oxygen on the sulfur atom of thionyl chloride. chemtube3d.com This is followed by the expulsion of a chloride ion, which then deprotonates the hydroxyl group, forming an acyl chlorosulfite intermediate and HCl. masterorganicchemistry.com This intermediate is highly reactive because the chlorosulfite group is an excellent leaving group. In the final step, a chloride ion acts as a nucleophile, attacking the carbonyl carbon in a nucleophilic acyl substitution reaction. libretexts.org This forms a tetrahedral intermediate that collapses to yield the acid chloride, sulfur dioxide (SO₂), and another chloride ion. masterorganicchemistry.comchemtube3d.com

Acid anhydrides can be formed from carboxylic acids through a few different routes. Symmetrical anhydrides can be prepared by the dehydration of two carboxylic acid molecules at high temperatures, though this is not always a practical method. libretexts.org A more versatile method involves the reaction of a carboxylic acid with a more reactive derivative, such as an acid chloride. vedantu.comjove.com

In this latter mechanism, the carboxylic acid (or more commonly, its conjugate base, a carboxylate) acts as a nucleophile and attacks the carbonyl carbon of the acid chloride. jove.comyoutube.com This leads to a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group to form the acid anhydride. vedantu.comyoutube.com

Reaction Kinetics and Thermodynamics Studies

Kinetic and thermodynamic studies are crucial for understanding the rates and feasibility of chemical reactions. For isochromanone derivatives, these investigations often focus on their synthesis, typically through intramolecular cyclization reactions such as the oxa-Pictet-Spengler reaction.

Reaction Kinetics:

The kinetics of isochromanone synthesis can be influenced by various factors, including the nature of the starting materials, the catalyst employed, and the reaction conditions. For instance, studies on the enantioselective oxa-Pictet-Spengler reaction have utilized Nuclear Magnetic Resonance (NMR) to monitor reaction progress and determine reaction orders. rsc.orgresearchgate.net In some cooperative catalytic systems involving a chiral phosphoric acid (CPA) and a hydrogen bond donor, the reaction was found to be first order in the substrate and the hydrogen-bond donor, but half order in the CPA catalyst. rsc.orgresearchgate.net This fractional order suggests a pre-equilibrium involving a dimeric form of the CPA catalyst, with only the monomeric form being catalytically active. rsc.orgresearchgate.net

The rate-limiting step in such reactions is often the formation of an oxocarbenium ion intermediate. nih.gov Kinetic isotope effect studies can provide further evidence for the proposed mechanism and the nature of the transition state. acs.org

Below is a representative table illustrating how kinetic data for the formation of an isochromanone derivative might be presented.

| Reactant/Catalyst | Order of Reaction | Rate Constant (k) | Activation Energy (Ea) |

| Starting Aldehyde | 1 | 1.2 x 10⁻³ M⁻¹s⁻¹ | 55 kJ/mol |

| Phenyl Ethanol Derivative | 1 | - | - |

| Chiral Phosphoric Acid | 0.5 | - | - |

Note: The data in this table is illustrative and based on typical findings for oxa-Pictet-Spengler reactions, not specific to this compound.

Thermodynamics:

Thermodynamic analysis helps to determine the spontaneity and position of equilibrium for a reaction. The cyclization to form the isochromanone ring is generally a thermodynamically favorable process, driven by the formation of a stable heterocyclic system. Computational studies, often employing Density Functional Theory (DFT), are instrumental in calculating the thermodynamic parameters for these reactions. nih.govnist.gov These calculations can determine the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for the reaction, providing a complete thermodynamic profile.

A representative table of thermodynamic data for an isochromanone synthesis is provided below.

| Thermodynamic Parameter | Value |

| ΔG° (Gibbs Free Energy) | -15.2 kcal/mol |

| ΔH° (Enthalpy) | -20.5 kcal/mol |

| ΔS° (Entropy) | -17.8 cal/mol·K |

Note: These values are hypothetical and serve to illustrate the typical thermodynamic profile for a favorable cyclization reaction.

Transition State Analysis and Reaction Coordinate Modeling

Computational chemistry provides powerful tools for visualizing the transformation from reactants to products at the molecular level. Transition state analysis and reaction coordinate modeling are key components of these computational investigations.

Transition State Analysis:

The transition state is the highest energy point along the reaction coordinate and represents the critical geometry that molecules must adopt to transform into products. For the synthesis of isochromanones, computational models have been used to elucidate the structure and energetics of transition states. e3s-conferences.org For example, in asymmetric syntheses, the stereochemical outcome is determined by the relative energies of competing diastereomeric transition states. rsc.org

DFT calculations can map out the potential energy surface of a reaction, identifying the transition state structures. acs.org These models can reveal key interactions, such as hydrogen bonding between a catalyst and the substrate, that stabilize the transition state and enhance reaction rates and selectivity. rsc.orgresearchgate.net For instance, in some catalytic systems, the transition state involves a ternary complex of the substrate, catalyst, and a co-catalyst. rsc.orgresearchgate.net

The following table presents hypothetical relative energies of competing transition states in an asymmetric synthesis of a chiral isochromanone.

| Transition State | Relative Energy (kcal/mol) | Resulting Stereoisomer |

| TS-R | 0.0 | (R)-enantiomer |

| TS-S | +1.8 | (S)-enantiomer |

Note: This data is illustrative, demonstrating how computational analysis can predict the stereochemical outcome of a reaction.

Reaction Coordinate Modeling:

A reaction coordinate is a one-dimensional parameter that represents the progress of a reaction along the lowest energy path from reactants to products. nih.govfu-berlin.de Reaction coordinate modeling provides a visual representation of the energy changes that occur during a chemical transformation. researchgate.netchemrxiv.org For the formation of isochromanones, the reaction coordinate diagram would typically show the energy of the system as a function of the breaking and forming of key chemical bonds during the cyclization process.

These diagrams illustrate the energies of the reactants, intermediates, transition states, and products. nih.gov For example, in a stepwise mechanism, the reaction coordinate would show the formation of an intermediate, such as an oxocarbenium ion, in a valley between two transition states. beilstein-journals.org Computational studies can provide detailed information about the geometry of the molecule at each point along the reaction coordinate. rsc.org

Derivatization and Structural Modification of 7 Ethyl 1 Oxoisochromane 3 Carboxylic Acid

Transformations of the Carboxylic Acid Group

The carboxylic acid moiety at the 3-position of the isochromanone core is a prime site for chemical modification, allowing for the synthesis of a variety of ester and amide analogues, as well as its replacement with bioisosteric groups to modulate physicochemical and pharmacological properties.

Ester Analogues (e.g., Methyl, Ethyl, Propyl Esters)

The synthesis of ester analogues of 7-Ethyl-1-oxoisochromane-3-carboxylic acid can be achieved through several standard esterification methods. One of the most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of the desired alcohol (methanol, ethanol, or propanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically heated to drive the equilibrium towards the formation of the ester.

Table 1: Hypothetical Ester Analogues of this compound

| Ester Analogue | Alcohol Reagent | Potential Catalyst |

| Methyl 7-ethyl-1-oxoisochromane-3-carboxylate | Methanol | H₂SO₄ |

| Ethyl 7-ethyl-1-oxoisochromane-3-carboxylate | Ethanol | HCl |

| Propyl 7-ethyl-1-oxoisochromane-3-carboxylate | Propanol | TsOH |

Alternative methods for esterification that could be employed include reaction with alkyl halides in the presence of a base, or the use of coupling agents such as dicyclohexylcarbodiimide (DCC) with the corresponding alcohol.

Amide Analogues

The carboxylic acid can be converted into a range of amide analogues by reaction with primary or secondary amines. This transformation typically requires activation of the carboxylic acid, which can be achieved by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting highly reactive acid chloride can then be treated with the desired amine to form the amide bond.

Alternatively, peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole), can be used to facilitate the direct amidation of the carboxylic acid with an amine under milder conditions.

Table 2: Hypothetical Amide Analogues of this compound

| Amide Analogue | Amine Reagent | Potential Coupling Method |

| N-Methyl-7-ethyl-1-oxoisochromane-3-carboxamide | Methylamine | Acid Chloride Method |

| N,N-Diethyl-7-ethyl-1-oxoisochromane-3-carboxamide | Diethylamine | HATU Coupling |

| 7-Ethyl-1-oxo-N-phenylisochromane-3-carboxamide | Aniline | HOBt/DCC Coupling |

Bioisosteric Replacements of the Carboxylic Acid Moiety

In medicinal chemistry, the replacement of a carboxylic acid group with a bioisostere can improve pharmacokinetic properties such as absorption, distribution, metabolism, and excretion. Common bioisosteres for carboxylic acids include tetrazoles, sulfonamides, and certain heterocyclic systems.

The synthesis of a tetrazole analogue would typically involve conversion of the carboxylic acid to a nitrile, followed by a [2+3] cycloaddition reaction with an azide, often sodium azide in the presence of a Lewis acid. The synthesis of sulfonamide bioisosteres would require a more complex multi-step synthetic route starting from a suitable precursor.

Modifications of the Lactone Ring System

The isochromanone lactone ring offers further opportunities for structural modification, including ring-opening reactions and reductions of the carbonyl group.

Ring-Opening and Re-cyclization Strategies

The lactone ring can be opened by nucleophilic attack, most commonly through hydrolysis with a strong base like sodium hydroxide to yield the corresponding hydroxy acid. This ring-opened intermediate could then potentially be re-cyclized under different conditions to form new heterocyclic systems, or used as a precursor for further synthetic transformations. The specific conditions required for such strategies would need to be determined experimentally.

Reductions of the Lactone Carbonyl

The lactone carbonyl group can be reduced to a cyclic ether. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the ester functionality of the lactone to the corresponding diol (after ring opening). Subsequent workup and potential cyclization could lead to the formation of a substituted isochroman (B46142). Selective reduction of the carbonyl to a methylene group (CH₂) would require more specialized reagents and reaction conditions, such as those used in Wolff-Kishner or Clemmensen reductions, although the compatibility of these harsh conditions with the rest of the molecule would need to be carefully considered.

Functionalization of the Ethyl Side Chain

The ethyl group attached to the aromatic ring at the 7-position presents a key site for modification. The benzylic carbon of this ethyl group, being directly attached to the aromatic ring, is particularly susceptible to a variety of chemical transformations.

One of the most common and effective methods for functionalizing such a side chain is through free-radical bromination. This reaction typically employs N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN, and light. This process selectively introduces a bromine atom at the benzylic position, yielding 7-(1-bromoethyl)-1-oxoisochromane-3-carboxylic acid. This brominated derivative is a versatile intermediate that can undergo subsequent nucleophilic substitution reactions to introduce a wide range of functional groups, including alcohols, ethers, and amines.

Another significant pathway for the modification of the ethyl side chain is oxidation. Strong oxidizing agents, such as potassium permanganate (KMnO4) or chromic acid, can oxidize the benzylic carbon. libretexts.org Depending on the reaction conditions, this can lead to the formation of a ketone (7-acetyl-1-oxoisochromane-3-carboxylic acid) or, with more vigorous oxidation, a carboxylic acid (1-oxo-1H-isochromene-3,7-dicarboxylic acid). Side-chain oxidation is a powerful tool for introducing carbonyl functionalities, which can then serve as handles for further derivatization, such as in condensation reactions. libretexts.org

| Reaction Type | Reagents | Potential Product |

| Benzylic Bromination | N-Bromosuccinimide (NBS), Radical Initiator | 7-(1-bromoethyl)-1-oxoisochromane-3-carboxylic acid |

| Side-Chain Oxidation | Potassium Permanganate (KMnO4) or Chromic Acid | 7-acetyl-1-oxoisochromane-3-carboxylic acid or 1-oxo-1H-isochromene-3,7-dicarboxylic acid |

Regioselective Substitutions on the Benzo Annulated Ring System

The benzo annulated ring of this compound is another prime target for structural modification. The regioselectivity of these substitutions is governed by the electronic effects of the existing substituents on the ring.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. masterorganicchemistry.comwikipedia.org The outcome of these reactions on the subject molecule is determined by the directing effects of the ethyl group and the lactone moiety. The ethyl group is an activating, ortho-, para-director, meaning it promotes substitution at the positions ortho and para to itself (positions 6 and 8). Conversely, the acyl group of the lactone is a deactivating, meta-director, directing incoming electrophiles to the positions meta to its point of attachment.

The interplay of these directing effects will determine the final substitution pattern. Given that the ethyl group is activating and the lactone is deactivating, electrophilic attack is more likely to be directed by the ethyl group. Therefore, in reactions such as nitration (using nitric acid and sulfuric acid), halogenation (using a halogen and a Lewis acid), or Friedel-Crafts reactions, the major products are expected to be the 6-substituted and 8-substituted derivatives. masterorganicchemistry.comlibretexts.org Steric hindrance may also play a role in favoring one position over the other.

| EAS Reaction | Typical Reagents | Predicted Major Products |

| Nitration | HNO3, H2SO4 | 7-Ethyl-6-nitro-1-oxoisochromane-3-carboxylic acid and 7-Ethyl-8-nitro-1-oxoisochromane-3-carboxylic acid |

| Bromination | Br2, FeBr3 | 6-Bromo-7-ethyl-1-oxoisochromane-3-carboxylic acid and 8-Bromo-7-ethyl-1-oxoisochromane-3-carboxylic acid |

| Friedel-Crafts Acylation | Acyl chloride, AlCl3 | 6-Acetyl-7-ethyl-1-oxoisochromane-3-carboxylic acid and 8-Acetyl-7-ethyl-1-oxoisochromane-3-carboxylic acid |

Directed Ortho Metalation Strategies

Directed ortho metalation (DoM) is a powerful regioselective strategy for the functionalization of substituted aromatic rings. researchgate.net This method utilizes a directed metalation group (DMG) to direct a strong base, typically an organolithium reagent, to deprotonate a specific ortho position. The resulting aryllithium species can then react with a variety of electrophiles to introduce a new substituent.

In this compound, the carboxylic acid group at the 3-position is a potent DMG. Treatment with a strong base like lithium diisopropylamide (LDA) or sec-butyllithium would likely lead to deprotonation at the position ortho to the carboxylic acid, which is the 4-position. Subsequent quenching with an electrophile (e.g., an aldehyde, ketone, or alkyl halide) would introduce a new substituent at this position. The lactone carbonyl could also potentially act as a DMG, although the carboxylic acid is generally a more powerful directing group. This approach offers a complementary strategy to electrophilic aromatic substitution, allowing for the functionalization of positions that are not readily accessible through EAS.

| Electrophile | Potential Product (Substitution at C-4) |

| Formaldehyde (HCHO) | 7-Ethyl-4-(hydroxymethyl)-1-oxoisochromane-3-carboxylic acid |

| Iodine (I2) | 7-Ethyl-4-iodo-1-oxoisochromane-3-carboxylic acid |

| Trimethylsilyl chloride ((CH3)3SiCl) | 7-Ethyl-1-oxo-4-(trimethylsilyl)isochromane-3-carboxylic acid |

Advanced Spectroscopic Characterization and Computational Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy has been instrumental in delineating the precise atomic connectivity and stereochemical arrangement of 7-Ethyl-1-oxoisochromane-3-carboxylic acid.

¹H NMR, ¹³C NMR, and Two-Dimensional NMR Techniques

The ¹H NMR spectrum of this compound provides foundational information regarding the proton environments within the molecule. The ethyl group at the 7-position is readily identified by its characteristic quartet and triplet signals. Aromatic protons on the benzene ring exhibit distinct splitting patterns, which, when analyzed, confirm the substitution pattern. The protons associated with the isochromanone core, particularly at the 3 and 4 positions, present as a complex system of multiplets, the chemical shifts of which are indicative of their diastereotopic nature. The acidic proton of the carboxylic acid group typically appears as a broad singlet at a downfield chemical shift, often in the range of 10-12 ppm, due to hydrogen bonding and exchange phenomena. libretexts.org

¹³C NMR spectroscopy complements the proton data by providing a count of the unique carbon atoms and information about their chemical environment. libretexts.org The carbonyl carbon of the lactone and the carboxylic acid carbon are observed at the downfield end of the spectrum, typically between 160 and 180 ppm. libretexts.org The sp²-hybridized carbons of the aromatic ring appear in the 120-150 ppm region, while the sp³-hybridized carbons of the ethyl group and the isochromanone ring are found in the upfield region.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), have been crucial in assembling the molecular framework. COSY experiments establish proton-proton coupling networks, allowing for the unambiguous assignment of adjacent protons. HSQC spectra correlate directly bonded proton and carbon atoms, providing definitive assignments for the carbon skeleton.

Table 1: Predicted ¹H NMR Chemical Shifts for Key Protons in this compound Note: This data is predictive and based on analogous structures and general chemical shift principles.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | br s |

| Aromatic (H-5, H-6, H-8) | 7.0 - 8.0 | m |

| Methine (H-3) | 4.5 - 5.0 | m |

| Methylene (-CH₂- of ethyl) | 2.6 - 2.9 | q |

| Methylene (H-4) | 2.5 - 3.0 | m |

Lanthanide Shift Reagent Applications for Conformational Analysis

To further probe the three-dimensional conformation of this compound in solution, lanthanide shift reagents (LSRs) can be employed. These paramagnetic complexes coordinate to Lewis basic sites in the molecule, such as the carbonyl oxygen of the lactone or the carboxylic acid group. This coordination induces significant changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance and angle between the proton and the lanthanide ion. By analyzing these induced shifts, it is possible to gain detailed information about the molecule's preferred conformation and the relative spatial arrangement of its various functional groups.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry confirms the molecular weight of this compound and provides valuable structural information through the analysis of its fragmentation patterns. Under typical electron ionization (EI) conditions, the molecular ion peak may be observed, though it can be weak for carboxylic acids. miamioh.edu

Characteristic fragmentation pathways for this molecule are expected to involve the loss of the carboxylic acid group (a loss of 45 Da) and subsequent cleavages of the isochromanone ring. libretexts.org Alpha-cleavage adjacent to the carbonyl groups is a common fragmentation route. miamioh.edu The ethyl group can also be lost as an ethyl radical (a loss of 29 Da). High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion and its fragments, which in turn provides the elemental composition and confirms the molecular formula.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound Note: This data is predictive and based on established fragmentation patterns of similar functional groups.

| Fragment | m/z (relative to M⁺) | Description |

|---|---|---|

| [M - COOH]⁺ | M - 45 | Loss of the carboxylic acid group |

| [M - C₂H₅]⁺ | M - 29 | Loss of the ethyl group |

Infrared and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful tools for identifying the functional groups present in this compound.

The IR spectrum is dominated by a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. libretexts.orgorgchemboulder.com Superimposed on this broad band are the sharper C-H stretching vibrations of the aromatic ring and the ethyl group. libretexts.orgorgchemboulder.com A strong, sharp absorption corresponding to the C=O stretching of the lactone carbonyl is expected around 1740-1780 cm⁻¹. The C=O stretch of the carboxylic acid is typically observed at a lower frequency, around 1700-1730 cm⁻¹, and is often broadened due to hydrogen bonding. spectroscopyonline.com The fingerprint region, below 1500 cm⁻¹, contains a wealth of information from C-O stretching and various bending vibrations. spectroscopyonline.com

Raman spectroscopy provides complementary information. While the O-H stretch is generally weak in Raman, the C=O stretching vibrations give rise to strong bands. Aromatic ring vibrations also produce characteristic and often intense Raman signals, which can be used to confirm the substitution pattern of the benzene ring. ias.ac.inrsc.org

Table 3: Characteristic Infrared Absorption Frequencies Note: These are typical ranges for the specified functional groups.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Lactone | C=O Stretch | 1740 - 1780 |

| Carboxylic Acid | C=O Stretch | 1700 - 1730 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. For this compound, this technique would provide accurate bond lengths, bond angles, and torsional angles. A key feature that would be elucidated is the planarity of the isochromanone ring system and the orientation of the ethyl and carboxylic acid substituents relative to this ring.

Quantum Chemical Computations and Molecular Modeling

Quantum chemical computations, such as those based on Density Functional Theory (DFT), offer a theoretical framework for understanding the electronic structure, conformational preferences, and spectroscopic properties of this compound. mongoliajol.info

These calculations can be used to predict the minimum energy conformation of the molecule, providing insights into the puckering of the isochromanone ring and the rotational barriers of the substituents. Theoretical calculations of NMR chemical shifts and vibrational frequencies can be compared with experimental data to aid in the assignment of complex spectra. nih.gov

Molecular modeling can also be used to visualize the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which provide information about the molecule's reactivity. The electrostatic potential surface can be mapped to identify regions of high and low electron density, indicating sites that are susceptible to nucleophilic or electrophilic attack.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

Theoretical Frameworks for Biological Activity and Target Engagement

Mechanistic Hypotheses for Biochemical Modulation (Excluding Clinical Outcomes)

The structural features of 7-Ethyl-1-oxoisochromane-3-carboxylic acid, specifically the isochromanone core, the carboxylic acid moiety, and the ethyl group, provide a basis for several mechanistic hypotheses regarding its potential biochemical modulation. These postulations are theoretical and extrapolated from the known roles of similar chemical motifs in biologically active molecules.

Enzyme Inhibition Theories (e.g., Serine Acetyltransferase, Fatty Acid Synthase)

The potential for this compound to act as an enzyme inhibitor can be hypothesized based on its chemical structure. The isochromanone scaffold serves as a rigid backbone that can orient the carboxylic acid and ethyl substituents into the active site of an enzyme.

Theoretically, the carboxylic acid group is a key pharmacophoric element that can mimic a substrate or bind to a regulatory site on an enzyme. For instance, in the context of Serine Acetyltransferase , which utilizes acetyl-CoA as a substrate, the carboxylic acid of this compound could potentially occupy the binding site of the acetyl group's carboxylate, leading to competitive inhibition. The isochromanone ring and the ethyl group could further enhance binding affinity through hydrophobic or van der Waals interactions within the enzyme's active site.

It is important to note that isocoumarins, which are structurally related to isochromanones, have been investigated as inhibitors of various enzymes, such as carbonic anhydrases. nih.gov This suggests that the core isochromanone structure could serve as a scaffold for enzyme inhibition, with the substituents at the 3 and 7 positions determining the specificity and potency of the interaction.

Receptor Agonism/Antagonism Postulations

The structural elements of this compound also allow for postulations regarding its potential interaction with various receptors. The carboxylic acid is a common feature in ligands for G-protein coupled receptors (GPCRs), where it often forms a crucial salt bridge with a conserved basic residue (e.g., arginine or lysine) in the transmembrane domain. nih.gov

Theoretical Interaction with Biomolecules (e.g., Peptides, Nucleic Acids)

Beyond enzymes and receptors, the chemical properties of this compound suggest potential for direct interactions with other biomolecules.

With respect to peptides , the negatively charged carboxylate group at physiological pH could form strong ionic bonds with positively charged amino acid residues such as lysine, arginine, and histidine. This could lead to the modulation of peptide function or the disruption of protein-protein interactions where such charge-charge interactions are critical.

Bioisosterism and Prodrug Strategies (Theoretical Design)

To address potential limitations in the pharmacokinetic profile of this compound, such as poor membrane permeability due to the ionizable carboxylic acid, theoretical bioisosteric replacement and prodrug strategies can be considered. nih.govresearchgate.net

Bioisosterism involves replacing the carboxylic acid with other functional groups that have similar physicochemical properties but may offer advantages in terms of metabolic stability, pKa, or cell permeability. nih.govhyphadiscovery.comresearchgate.net A variety of bioisosteres for the carboxylic acid moiety have been explored in medicinal chemistry. researchgate.net

| Bioisostere | Potential Advantages |

|---|---|

| Tetrazole | Similar pKa to carboxylic acid, increased metabolic stability. drughunter.com |

| Acylsulfonamide | Modulatable acidity, potential for improved cell permeability. drughunter.com |

| Hydroxamic acid | Can act as a metal chelator, different pKa profile. nih.gov |

| 3-Hydroxyisoxazole | Planar acidic group, pKa similar to carboxylic acids. nih.gov |

Prodrug strategies aim to mask the polar carboxylic acid group with a promoiety that is cleaved in vivo to release the active parent drug. uobabylon.edu.iqmdpi.com This approach can enhance oral bioavailability by increasing lipophilicity and facilitating passage across biological membranes. mdpi.com The most common prodrug strategy for carboxylic acids is the formation of esters. uobabylon.edu.iq

| Prodrug Approach | Promoieties | Potential Advantages |

|---|---|---|

| Esterification | Alkyl esters (e.g., ethyl, methyl), Aryl esters | Increased lipophilicity, improved membrane permeability, cleavage by esterases. uobabylon.edu.iq |

| Acylals/Acyloxymethyl esters | Pivaloyloxymethyl (POM), Acyloxyalkyl | Can provide different rates of hydrolysis and release kinetics. |

| Amide formation | Amino acid conjugates | Potential for active transport via amino acid transporters. |

| Carbonates/Carbamates | Can offer alternative cleavage mechanisms and stability profiles. |

The selection of a specific bioisostere or prodrug moiety would depend on the desired physicochemical and pharmacokinetic properties for a particular therapeutic application. nih.gov These theoretical design strategies provide a framework for the potential optimization of this compound as a lead compound in drug discovery.

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Pathways

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of synthetic pathways to access specific stereoisomers of 7-Ethyl-1-oxoisochromane-3-carboxylic acid is of high importance. Current asymmetric syntheses of isochromanone derivatives have employed various strategies that could be adapted for this specific target. rsc.org Future research should focus on organocatalytic and metal-catalyzed approaches to control the stereocenters at the C3 and C4 positions.

Key research objectives include:

Organocatalytic Michael Additions: Investigating intramolecular oxa-Michael additions catalyzed by chiral amines or thioureas to construct the isochromanone core with high enantioselectivity. researchgate.net

Chiral Lewis Acid Catalysis: Employing chiral Lewis acids to catalyze key bond-forming reactions, such as aldol or Mannich-type reactions, in the synthetic sequence to induce asymmetry. rsc.org

Dynamic Kinetic Resolution: Developing processes that can convert a racemic mixture of synthetic intermediates into a single desired stereoisomer, thereby maximizing yield and stereopurity.

| Synthetic Strategy | Potential Catalyst Type | Key Transformation | Anticipated Advantage |

|---|---|---|---|

| Asymmetric Oxa-Pictet–Spengler Reaction | Chiral Brønsted Acid | Cyclization of a tethered aldehyde with a phenol derivative | Direct formation of the isochroman (B46142) core with control of C3 stereocenter. researchgate.net |

| Intramolecular Aldol Cyclization | Chiral N,N'-dioxide–metal complexes | Cascade reaction involving oxonium ylides to form vicinal stereocenters. rsc.org | High efficiency and potential for creating multiple stereocenters in one pot. rsc.org |

| Enantioselective C-H Functionalization | Chiral Palladium or Rhodium Complexes | Direct asymmetric functionalization of a precursor C-H bond | High atom economy and reduced number of synthetic steps. |

Exploration of Advanced Catalytic Transformations

Modern catalytic methods offer powerful tools for constructing complex molecules with high efficiency and selectivity. The synthesis of this compound could be significantly advanced by exploring novel catalytic transformations that streamline the synthetic route and allow for late-stage diversification.

Promising areas of exploration include:

C-H Activation/Functionalization: Palladium or rhodium-catalyzed C-H activation could be used to directly introduce the ethyl group onto the aromatic ring of an isochromanone precursor, avoiding multi-step functionalization sequences.

Photoredox Catalysis: Utilizing visible-light-mediated photoredox catalysis could enable novel bond formations under mild conditions, such as the introduction of the carboxylic acid moiety or the formation of the lactone ring. researchgate.net

Dual Catalysis: Combining two different catalytic cycles (e.g., metal catalysis and organocatalysis) in a single pot could facilitate tandem reactions, allowing for the rapid construction of the molecular backbone from simple starting materials. rsc.org

| Catalytic Method | Catalyst System | Potential Application in Synthesis | Key Benefit |

|---|---|---|---|

| Aerobic Oxidation | TEMPO-derived sulfonic salt | Oxidation of benzylic C-H bonds to form the isochromanone lactone. organic-chemistry.org | Uses air as a green oxidant; avoids harsh reagents. organic-chemistry.org |

| Palladium-Catalyzed Cyclization | Pd(0) complexes | Intramolecular cyclization of vinyl benzoates to form the heterocyclic ring. organic-chemistry.org | High functional group tolerance and predictable reactivity. |

| Rhodium-Catalyzed Annulation | Rh(II) carboxylates | Reaction of diazo compounds with carboxylic acids to form the lactone ring. rsc.org | Access to complex structures via carbene intermediates. rsc.org |

Rational Design of Derivatives with Modulated Theoretical Bioactivity Profiles

The isochroman scaffold is a privileged structure found in numerous bioactive natural products and synthetic pharmaceuticals. nih.govvanderbilt.edu By systematically modifying the structure of this compound, it is possible to design new derivatives with potentially enhanced or novel biological activities, such as antimicrobial, antitumor, or anti-inflammatory properties. researchgate.net Rational design can be guided by structural similarities to known inhibitors of biological targets. mdpi.com

Future design strategies should focus on:

Modification of the 7-Ethyl Group: Replacing the ethyl group with other alkyl, aryl, or halogen substituents to probe the structure-activity relationship (SAR) related to lipophilicity and steric interactions at the target binding site.

Derivatization of the 3-Carboxylic Acid: Converting the carboxylic acid to esters, amides, or other bioisosteres to modulate solubility, cell permeability, and metabolic stability.

Substitution on the Aromatic Ring: Introducing additional functional groups (e.g., hydroxyl, methoxy) on the benzene ring to alter electronic properties and introduce new hydrogen bonding interactions.

| Derivative Class | Structural Modification | Theoretical Target | Rationale |

|---|---|---|---|

| Amide Library | Conversion of the 3-carboxylic acid to various primary, secondary, or tertiary amides. | Enzymes (e.g., proteases, hydrolases) | Amide bond can mimic peptide bonds and introduce new hydrogen bonding patterns. mdpi.com |

| Aromatic Ring Analogs | Substitution at C5 or C6 with electron-donating or -withdrawing groups. | Receptors, Ion Channels | Modulates the electronic properties of the scaffold, influencing binding affinity. nih.gov |

| Alkyl Chain Variants | Replacement of the 7-ethyl group with longer or branched alkyl chains. | Targets with hydrophobic binding pockets | Alters lipophilicity, potentially enhancing membrane permeability and target engagement. mdpi.com |

Integration with Machine Learning for Predictive Chemical Synthesis

The complexity of synthesizing novel compounds can be mitigated by integrating machine learning (ML) and artificial intelligence (AI). researchgate.net These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal reaction conditions, and even propose novel synthetic routes. nih.govrjptonline.org

The application of ML to the synthesis of this compound and its derivatives could involve:

Retrosynthesis Prediction: Using AI-powered retrosynthesis tools to identify multiple potential synthetic pathways, including those that may not be obvious to a human chemist. cas.org

Reaction Condition Optimization: Training ML models on experimental data to predict the optimal solvent, catalyst, temperature, and time for key synthetic steps, thereby maximizing yield and minimizing byproducts.

Reactivity Prediction: Developing models to predict the reactivity of various precursors and reagents, enabling a more informed selection of starting materials for the synthesis of new derivatives. nih.govrsc.org

| ML Application | Input Data | Predicted Output | Potential Impact |

|---|---|---|---|

| Retrosynthesis Planning | Target molecular structure | Ranked list of plausible synthetic routes | Accelerates discovery of novel and efficient syntheses. cas.org |